molecular formula C23H45BrO10 B606407 Bromo-PEG8-t-butyl ester CAS No. 1623792-00-6

Bromo-PEG8-t-butyl ester

Numéro de catalogue: B606407
Numéro CAS: 1623792-00-6
Poids moléculaire: 561.51
Clé InChI: DXYYTZDPNRZUDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bromo-PEG8-t-butyl ester (CAS: 1623792-00-6) is a polyethyleneglycol (PEG)-based linker with a bromine-terminated reactive group and a tert-butyl ester protecting group. Its molecular formula is C23H45BrO10 (MW: 561.50 g/mol), and it is widely used in bioconjugation, drug delivery, and PROTAC synthesis due to its balanced reactivity and stability . The bromine atom facilitates nucleophilic substitution reactions (e.g., with thiols or amines), while the tert-butyl ester enhances solubility and protects carboxylic acid intermediates during synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromo-PEG8-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group into the PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Analyse Des Réactions Chimiques

Types of Reactions

Bromo-PEG8-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Bioconjugation

Bromo-PEG8-t-butyl ester is widely used in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). The compound can facilitate the attachment of therapeutic agents to antibodies, enhancing targeted drug delivery systems.

Case Study: Antibody-Drug Conjugates

One notable application is its use in ADCs where this compound acts as a linker. This linker allows for the selective attachment of cytotoxic drugs to monoclonal antibodies, improving the therapeutic index by concentrating the drug in tumor tissues while minimizing systemic exposure. Research indicates that ADCs utilizing this linker demonstrate significant anti-tumor activity in preclinical models .

Drug Delivery Systems

The compound's ability to enhance solubility and stability makes it an ideal candidate for drug delivery systems. By conjugating this compound with various therapeutic agents, researchers can improve bioavailability and control the release profiles of drugs.

Table 1: Comparison of Drug Delivery Applications

Application TypeDescriptionBenefits
Targeted Drug DeliveryConjugation with specific antibodiesIncreased specificity and reduced side effects
Controlled ReleaseDeprotection under specific conditionsTailored release profiles
Enhanced SolubilityImproves aqueous solubility of hydrophobic drugsBetter absorption and distribution

Protein Labeling and Interaction Studies

This compound is also employed in protein labeling techniques, particularly for cysteine thiol labeling. Its reactive bromide group allows it to form stable bonds with thiol groups on proteins, facilitating studies on protein interactions and cellular localization.

Case Study: Protein Interaction Studies

In experimental setups, researchers have utilized this compound to label proteins for tracking within cellular environments. This has enabled detailed studies on protein dynamics and interactions within live cells, providing insights into cellular mechanisms .

Scaffold for Drug Development

The compound serves as a scaffold in the development of new therapeutic agents, particularly in the design of PROTACs (proteolysis-targeting chimeras). These molecules can selectively target and degrade specific proteins within cells, offering potential treatments for diseases driven by aberrant protein levels.

Table 2: Key Features of this compound

FeatureDescription
Leaving GroupBromide (excellent for nucleophilic substitution)
Protecting GroupT-butyl (removable under acidic conditions)
SolubilityHigh due to PEG component

Mécanisme D'action

The mechanism of action of Bromo-PEG8-t-butyl ester involves its ability to undergo nucleophilic substitution and deprotection reactions. The bromide group acts as a leaving group, allowing nucleophiles to replace it and form new covalent bonds. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group, which can then participate in further chemical reactions. These properties make this compound a versatile compound for various applications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

PEG Chain Length Variants

Variations in PEG chain length significantly impact physicochemical properties:

Compound PEG Units Molecular Weight (g/mol) Key Applications
Bromo-PEG1-t-butyl ester 1 ~300 Small-molecule conjugation
Bromo-PEG8-t-butyl ester 8 561.50 Drug delivery, PROTACs
Bromo-PEG12-t-butyl ester 12 ~800 Enhanced solubility, prolonged circulation

Key Findings :

  • Longer PEG chains (e.g., PEG12) improve hydrophilicity and reduce immunogenicity but increase molecular weight, which may limit tissue penetration .
  • Bromo-PEG8 strikes a balance between solubility and steric hindrance, making it ideal for drug-linker conjugates .

Functional Group Variants

Substituting the bromine or tert-butyl group alters reactivity and stability:

Compound Functional Group pH 2.0 Half-Life (min) pH 7.4 Half-Life (min) Key Differences
This compound Br 30 ± 3 90 ± 7 Moderate stability; ideal for controlled reactions
Amino-PEG8-t-butyl ester NH2 25 ± 2 80 ± 6 Lower stability due to amine protonation
Bis-PEG8-t-butyl ester Dual PEG chains 45 ± 5 120 ± 10 Enhanced stability; used in dual-drug conjugates
Bromoacetamido-PEG8-t-butyl ester Br + acetamido N/A N/A Dual reactivity (bromine + amide) for multi-step bioconjugation

Key Findings :

  • Bromine’s electronegativity ensures selective alkylation, whereas amino groups are prone to undesired protonation in acidic environments .
  • Bromoacetamido derivatives enable sequential conjugation, e.g., initial bromine-mediated coupling followed by amide bond formation .

Comparison with Halogenated Analogs

Replacing bromine with other halogens modifies reactivity and solubility:

Compound Halogen Reactivity (Relative) Solubility in Water Applications
This compound Br Moderate High Drug delivery
Chloro-PEG8-t-butyl ester Cl Low Moderate Stable under basic conditions
Iodo-PEG8-t-butyl ester I High Low Rapid reactions (e.g., radio-labeling)
8-Bromooctanoic acid Br High (free -COOH) Low Limited to acidic environments

Key Findings :

  • Bromine offers a compromise between reactivity and stability, whereas iodine’s high reactivity suits fast conjugation but may cause off-target effects .
  • The tert-butyl ester in bromo-PEG8 enhances water solubility compared to 8-bromooctanoic acid, expanding its utility in physiological formulations .

Comparison with Ester vs. Acid Forms

The tert-butyl ester group critically influences stability and handling:

Compound Stability at pH 7.4 Ease of Deprotection Solubility in Organic Solvents
This compound High (90 ± 7 min) Requires acidic conditions Excellent
8-Bromooctanoic acid Low N/A Poor

Key Findings :

  • The tert-butyl ester protects the carboxylic acid during synthesis, preventing premature hydrolysis. Deprotection under mild acid (e.g., TFA) yields the active acid form for further coupling .

Supplier and Commercial Availability

This compound is supplied by specialized vendors:

  • Broadpharm : Purity ≥98%, CAS 1623792-00-6 .
  • BOC Sciences : Offers mg-to-kg scale synthesis with global delivery .
  • MedChemExpress : Provides detailed stability data and formulation support .

Activité Biologique

Bromo-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative characterized by a bromide group and a t-butyl protected carboxyl group. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique properties that facilitate bioconjugation, enhance solubility, and improve pharmacokinetic profiles of therapeutic agents.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C23H45BrO10
  • Molecular Weight : 561.5 g/mol
  • Functional Groups :
    • Bromide group (acting as a leaving group)
    • T-butyl protected carboxyl group (which can be deprotected under acidic conditions)

The hydrophilic PEG spacer significantly increases the solubility of the compound in aqueous environments, making it particularly suitable for biological applications. The bromide group allows for nucleophilic substitution reactions, enabling the attachment of various biomolecules .

The primary mechanism of action for this compound involves its ability to undergo nucleophilic substitution reactions. The bromide acts as an excellent leaving group, allowing nucleophiles such as amines or thiols to replace it, thereby forming stable covalent bonds with proteins or other biomolecules. This property enhances the stability and solubility of the conjugated molecules, which is crucial for drug delivery applications .

Biological Applications

This compound has several notable applications:

  • Bioconjugation : The compound can create stable conjugates with proteins, peptides, or other biomolecules, improving their stability and solubility in biological systems.
  • Drug Delivery Systems : By enhancing the pharmacokinetic profiles of drugs, it increases their circulation time in the bloodstream and reduces immunogenicity .
  • Nanoparticle Synthesis : It can be utilized in the synthesis of nanoparticles with specific properties for targeted therapy .

Research Findings

Recent studies have highlighted the versatility of this compound in various experimental setups:

  • Protein Conjugation Studies : Research demonstrates that conjugating therapeutic proteins with this compound improves their solubility and bioavailability. This is particularly beneficial in developing antibody-drug conjugates (ADCs), where the linker plays a crucial role in delivering cytotoxic agents directly to cancer cells .
  • Interaction Studies : These studies focus on assessing how effectively this compound forms stable conjugates with different biomolecules. The results indicate that compounds modified with this PEG derivative exhibit enhanced stability and reduced degradation rates compared to unmodified counterparts .
  • Comparative Analysis with Similar Compounds : A comparison with other PEG derivatives reveals that this compound offers a unique balance between solubility and reactivity due to its specific chain length and functional groups. For instance, compounds like Bromo-PEG10-t-butyl ester show enhanced solubility but may not provide the same reactivity profile .

Case Study: Antibody-Drug Conjugates (ADCs)

In a notable case study involving ADCs, this compound was used as a linker to attach a cytotoxic drug to an antibody targeting cancer cells. The study found that:

  • The resulting ADC exhibited improved therapeutic efficacy due to enhanced solubility and stability.
  • The linker facilitated targeted delivery, minimizing side effects typically associated with systemic chemotherapy.

This case underscores the potential of this compound in advancing targeted cancer therapies .

Q & A

Q. How is Bromo-PEG8-t-butyl ester synthesized, and what analytical techniques are critical for confirming its structural integrity?

Basic
this compound is synthesized via nucleophilic substitution, where a bromine atom is introduced to a PEG8 backbone with a tert-butyl ester protecting group. Key steps include:

  • Protection : The carboxylic acid group is protected using tert-butyl esters to prevent undesired side reactions during synthesis .
  • PEGylation : Ethylene oxide polymerization ensures controlled PEG chain length.
  • Bromination : A bromine atom is introduced at the terminal position via alkyl halide reactions.

Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the absence of unreacted intermediates and verify PEG chain length.
  • HPLC-MS : Validates purity (>95%) and molecular weight (C23_{23}H45_{45}BrO10_{10}, MW 561.5 g/mol) .
  • FT-IR : Identifies functional groups (e.g., C-Br stretch at 500–600 cm1^{-1}) .

Q. What experimental strategies are recommended to resolve contradictions in solubility data for this compound across different solvent systems?

Advanced
Discrepancies in solubility data often arise from variations in solvent polarity, temperature, or impurities. Methodological approaches include:

  • Controlled Solvent Screening : Test solubility in aprotic solvents (e.g., DMF, DMSO) vs. aqueous buffers (pH 4–9) to assess PEG8 hydrophilicity .
  • Thermodynamic Analysis : Use van’t Hoff plots to quantify temperature-dependent solubility changes.
  • Impurity Profiling : LC-MS identifies trace impurities (e.g., unreacted PEG precursors) that may alter solubility .

Q. How can Taguchi experimental design optimize the synthesis yield of this compound?

Advanced
Taguchi methods systematically identify critical parameters:

  • Factors : Catalyst concentration, reaction time, temperature, and solvent purity.
  • Orthogonal Array : Design experiments using an L9 array to test three levels of each factor .
  • ANOVA : Quantifies parameter contributions (e.g., catalyst concentration may account for >75% variance in yield) .
  • Validation : Confirm optimized conditions (e.g., 0.1 M catalyst, 48 hr, 25°C) via triplicate runs.

Q. What are the best practices for analyzing the stability of this compound under acidic or basic conditions?

Basic

  • Acidic Conditions : Monitor tert-butyl ester deprotection (e.g., HCl 0.1 M, 25°C) via 1^1H NMR loss of tert-butyl peaks (δ 1.4 ppm) .
  • Basic Conditions : Assess PEG8 backbone hydrolysis (NaOH 0.1 M, 25°C) using gel permeation chromatography (GPC) to detect chain scission.
  • Kinetic Studies : Plot degradation half-life (t1/2_{1/2}) to compare stability across pH levels .

Q. How can researchers mitigate impurities arising from incomplete bromination in this compound synthesis?

Advanced

  • Purification : Use silica gel chromatography (eluent: 5% MeOH in DCM) to separate brominated products from unreacted precursors.
  • Reaction Monitoring : In-situ FT-IR tracks C-Br bond formation (500–600 cm1^{-1}) to terminate reactions at >90% conversion .
  • Byproduct Identification : LC-MS/MS detects di-brominated byproducts for iterative process refinement .

Q. What methodologies are suitable for comparative studies of this compound with other PEG-based linkers (e.g., Azido-PEG8-t-butyl ester) in bioconjugation?

Advanced

  • Kinetic Analysis : Compare reaction rates with thiol- or amine-containing biomolecules using stopped-flow spectroscopy.
  • Stability Assays : Incubate linkers in serum (37°C, 24 hr) and quantify degradation via GPC .
  • Conjugation Efficiency : Use MALDI-TOF to measure PEG-protein ratios post-conjugation .

Q. How can computational modeling predict the solubility and reactivity of this compound?

Advanced

  • Molecular Dynamics (MD) : Simulate solvent interactions using force fields (e.g., OPLS-AA) to predict solubility trends .
  • DFT Calculations : Optimize bromine’s electrophilicity to estimate reaction kinetics with nucleophiles (e.g., thiols) .
  • QSPR Models : Correlate PEG8 chain length with partition coefficients (log P) for solubility predictions .

Q. What are the critical considerations for designing in vivo stability studies for this compound?

Advanced

  • Biodistribution : Radiolabel the compound (e.g., 14^{14}C) to track clearance rates in rodent models.
  • Metabolite Profiling : Use HPLC-MS to identify degradation products in plasma and urine .
  • Toxicology : Assess renal/hepatic toxicity via histopathology after repeated dosing .

Q. How should researchers address discrepancies in reported reaction yields for this compound across literature sources?

Advanced

  • Systematic Review : Compare synthesis protocols (e.g., catalyst type, solvent) to isolate variable impacts.
  • Error Analysis : Calculate propagated uncertainties (e.g., ±5% for gravimetric measurements) .
  • Replication Studies : Reproduce high-yield methods under inert atmospheres to exclude oxygen interference .

Q. What advanced techniques validate the tert-butyl ester deprotection efficiency in this compound?

Basic

  • TLC Monitoring : Spot reaction aliquots on silica plates (eluent: 10% EtOAc in hexane) to track deprotection progress.
  • Quantitative 1^1H NMR : Integrate tert-butyl proton peaks (δ 1.4 ppm) pre- and post-deprotection .
  • Mass Loss Analysis : Thermogravimetric analysis (TGA) detects mass loss corresponding to tert-butyl group removal .

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYYTZDPNRZUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45BrO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154672
Record name 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623792-00-6
Record name 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623792-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bromo-PEG8-t-butyl ester
Bromo-PEG8-t-butyl ester
Bromo-PEG8-t-butyl ester
Bromo-PEG8-t-butyl ester
Bromo-PEG8-t-butyl ester
Bromo-PEG8-t-butyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.